molecular formula C13H8BF2NO B12602080 (3-Cyanophenyl)(2,5-difluorophenyl)borinic acid CAS No. 872495-70-0

(3-Cyanophenyl)(2,5-difluorophenyl)borinic acid

Cat. No.: B12602080
CAS No.: 872495-70-0
M. Wt: 243.02 g/mol
InChI Key: ITNFYFISNFGZDS-UHFFFAOYSA-N
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Description

(3-Cyanophenyl)(2,5-difluorophenyl)borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom bonded to a 3-cyanophenyl group and a 2,5-difluorophenyl group, making it a valuable reagent in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyanophenyl)(2,5-difluorophenyl)borinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The process involves the following steps:

    Preparation of Boronic Acid: The starting materials, such as 3-cyanophenylboronic acid and 2,5-difluorophenylboronic acid, are synthesized through standard boronic acid preparation methods.

    Coupling Reaction: The boronic acids are then subjected to Suzuki–Miyaura coupling conditions, which include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-Cyanophenyl)(2,5-difluorophenyl)borinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the borinic acid to boranes or other reduced boron species.

    Substitution: The boron atom can participate in substitution reactions, where the phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce boranes.

Scientific Research Applications

(3-Cyanophenyl)(2,5-difluorophenyl)borinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form biaryl compounds.

    Biology: The compound is explored for its potential in developing biologically active molecules and pharmaceuticals.

    Medicine: Research is ongoing to investigate its role in drug discovery and development, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which (3-Cyanophenyl)(2,5-difluorophenyl)borinic acid exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or drug development .

Comparison with Similar Compounds

Uniqueness: (3-Cyanophenyl)(2,5-difluorophenyl)borinic acid is unique due to the presence of both the cyanophenyl and difluorophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

872495-70-0

Molecular Formula

C13H8BF2NO

Molecular Weight

243.02 g/mol

IUPAC Name

(3-cyanophenyl)-(2,5-difluorophenyl)borinic acid

InChI

InChI=1S/C13H8BF2NO/c15-11-4-5-13(16)12(7-11)14(18)10-3-1-2-9(6-10)8-17/h1-7,18H

InChI Key

ITNFYFISNFGZDS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C#N)(C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

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